![molecular formula C13H12F3N3OS B2939932 N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-3-carboxamide CAS No. 1396638-05-3](/img/structure/B2939932.png)
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Neuroprotective Applications
Pyrimidine derivatives, including the compound , have shown potential as neuroprotective agents . They are being studied for their ability to prevent or slow disease progression by reducing neuronal death in conditions such as Alzheimer’s disease, Huntington’s disease, Parkinson’s disease, and ischemic stroke . These compounds can inhibit endoplasmic reticulum stress and the NF-kB inflammatory pathway, offering a promising approach to neuroprotection .
Anti-neuroinflammatory Properties
The anti-neuroinflammatory activity of pyrimidine derivatives is another area of interest. These compounds have been evaluated for their effectiveness in reducing inflammation in the brain, which is a key factor in the progression of neurodegenerative diseases. By inhibiting the production of inflammatory mediators like nitric oxide and tumor necrosis factor-α, they show promise in treating conditions like traumatic brain injury .
Antifungal Activity
Pyrimidine derivatives containing an amide moiety have been synthesized and tested for their antifungal activities . They have been found to be effective against various plant fungal diseases, which can cause significant economic losses. The derivatives have shown higher antifungal activity compared to traditional fungicides, indicating their potential as novel and promising fungicides .
Agricultural Chemistry
In the field of agricultural chemistry, pyrimidine derivatives are used as intermediates in the synthesis of active molecules. They have extensive biological activities, including antiviral, antibacterial, and insecticidal activities, making them valuable in developing new agrochemicals .
Medicinal Chemistry
In medicinal chemistry, the compound has been utilized in the synthesis of molecules with potential therapeutic applications. For example, it has been used in the preparation of aminopyridines via amination reactions, which are important in the development of new drugs .
Synthetic Chemistry
The compound serves as a reactant in synthetic chemistry for the preparation of various complex molecules. It has been used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls, which are important in the synthesis of organic materials .
Pharmacological Research
In pharmacological research, the compound has been part of studies exploring its therapeutic importance . For instance, thiophene derivatives have shown inhibitory effects against various microorganisms, indicating their potential in developing new antimicrobial agents .
Cellular Biology
The compound has been involved in cellular biology research, particularly in studies related to cell surface biotinylation and internalization assays. These studies are crucial for understanding cell membrane dynamics and the development of targeted drug delivery systems .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with multiple targets.
Mode of Action
Pyrimidine derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
For instance, some pyrimidine derivatives have been shown to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Result of Action
Some pyrimidine derivatives have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3OS/c1-8-6-10(13(14,15)16)19-11(18-8)2-4-17-12(20)9-3-5-21-7-9/h3,5-7H,2,4H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUYBVANKGVUPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=CSC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.